molecular formula C10H17NO5 B2402205 methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate CAS No. 117706-96-4

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Cat. No.: B2402205
CAS No.: 117706-96-4
M. Wt: 231.248
InChI Key: YRBARHABTATAFQ-SSDOTTSWSA-N
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Description

Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is a synthetic organic compound It is characterized by its complex structure, which includes a methyl ester, a carbamate group, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate typically involves multiple steps:

    Formation of the Carbamate Group: This can be achieved by reacting an appropriate amine with an isocyanate or chloroformate under controlled conditions.

    Esterification: The carboxylic acid precursor can be esterified using methanol in the presence of an acid catalyst.

    Ketone Formation:

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would also consider factors like solvent recovery, waste management, and reaction scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.

    Reduction: Reduction reactions can convert the ketone to an alcohol.

    Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or carbamates.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or reagent in biochemical assays.

    Medicine: Potential use in drug development or as a pharmacological tool.

    Industry: Use in the production of fine chemicals or as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing biological pathways. The carbamate group could act as a protecting group in synthetic chemistry, while the ester and ketone functionalities could participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-aminobutanoate: Similar structure but lacks the carbamate and ketone groups.

    Ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is unique due to its combination of functional groups, which can confer specific reactivity and applications not shared by simpler analogs.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBARHABTATAFQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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